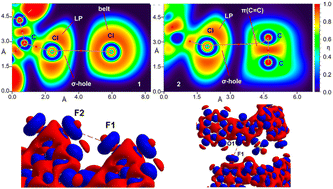A combined crystallographic and theoretical investigation of noncovalent interactions in 1,3,4-oxadiazole-2-thione-N-Mannich derivatives: in vitro bioactivity and molecular docking†
RSC Advances Pub Date: 2023-11-21 DOI: 10.1039/D3RA07169C
Abstract
Two 1,3,4-oxadiazole-2-thione-N-Mannich derivatives, specifically 5-(4-chlorophenyl)-3-[(2-trifluoromethylphenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione (1) and 5-(4-chlorophenyl)-3-[(2,5-difluorophenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione (2), were synthesized and then characterized by elemental analysis and NMR (1H and 13C) spectroscopy and the single crystal X-ray diffraction method. The formed weak intermolecular interactions in the solid-state structures of these derivatives were thoroughly investigated utilizing a variety of theoretical tools such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM). Furthermore, the CLP-PIXEL and density functional theory calculations were used to study the energetics of molecular dimers. Numerous weak intermolecular interactions such as C–H⋯S/Cl/F/π interactions, a directional C–Cl⋯Cl halogen bond, π-stacking, type C–F⋯F–C contact and a short F⋯O interaction, help to stabilize the crystal structure of 1. Crystal structure 2 also stabilizes with several weak intermolecular contacts, including N–H⋯S, C–H⋯N//Cl/F interactions, a highly directional C1–Cl1⋯C(π) halogen bond and C(π)⋯C(π) interaction. In vitro antimicrobial potency of compounds 1 and 2 was assessed against various Gram-positive and Gram-negative bacterial strains and the pathogenic yeast-like Candida albicans. Both compounds showed marked activity against all tested Gram-positive bacteria and weak activity against Escherichia coli and lacked inhibitory activity against Pseudomonas aeruginosa. In addition, compounds 1 and 2 displayed good in vitro anti-proliferative activity against hepatocellular carcinoma (HepG-2) and mammary gland breast cancer (MCF-7) cancer cell lines. Molecular docking studies revealed the binding modes of title compounds at the active sites of prospective therapeutic targets.


Recommended Literature
- [1] Tilden Lecture. Molecular recognition by synthetic receptors
- [2] Determination of theaflavins in tea solution using the flavognost complexation method
- [3] Single catalyst particle diagnostics in a microreactor for performing multiphase hydrogenation reactions†
- [4] Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(ii) and Fe(iii) ions†
- [5] Organometallics in heterocyclic chemistry
- [6] Brush macromolecules with thermo-sensitive coil backbones and pendant polypeptide side chains: synthesis, self-assembly and functionalization†
- [7] Liquid crystals based on silver carbene complexes derived from dimeric bis(imidazolium) bromide salts†
- [8] Synergistic effect of graphene as a co-catalyst for enhanced daylight-induced photocatalytic activity of Zn0.5Cd0.5S synthesized via an improved one-pot co-precipitation-hydrothermal strategy†
- [9] Organic chemistry
- [10] Inside front cover

Journal Name:RSC Advances
Research Products
-
CAS no.: 11016-71-0
-
CAS no.: 10432-84-5
-
CAS no.: 108561-00-8
-
CAS no.: 121343-59-7









